3,6-Dihydroxyphthalic acid

Overview

Description

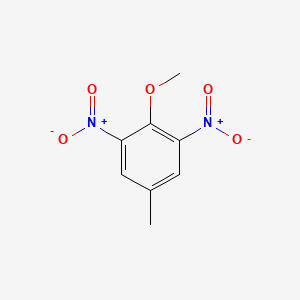

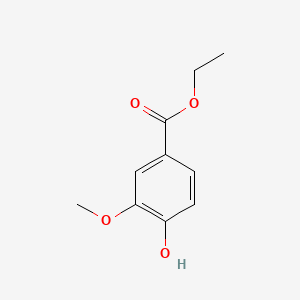

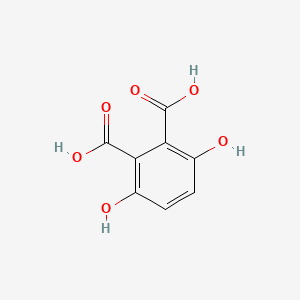

3,6-Dihydroxyphthalic acid is an organic compound with the chemical formula C8H6O6 . It is a white crystalline solid that is stable under normal conditions . It has two hydroxyl functional groups, one located on the 3rd carbon and the other on the 6th carbon of the phthalic ring . It has good solubility in water and can dissolve in ethanol and ether solvents . It is a reactive anion radical that can be used in analytical methods .

Synthesis Analysis

The synthesis of this compound can be achieved through the oxidation reaction of phthalic acid . A common method involves dissolving phthalic acid in concentrated sulfuric acid, followed by oxidation with concentrated nitric acid or sodium persulfate, resulting in this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 2 aromatic hydroxyls .Chemical Reactions Analysis

This compound is a reactive anion radical that can be used in analytical methods . It has been shown to have antioxidant properties and can be used to treat biological samples . It is also a homologue of 2,5-dihydroxybenzoic acid and shows similar fluorescence properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: it has a molecular weight of 198.13 g/mol , a density of 1.779±0.06 g/cm3 (Predicted) , a melting point of 223℃ (dec.) , a boiling point of 483.7±45.0 °C (Predicted) , a flash point of 260.418°C , and a refractive index of 1.718 .Scientific Research Applications

Analytical Chemistry Applications

3,6-Dihydroxyphthalic acid has been utilized in analytical chemistry, particularly in the determination of various elements. For instance, a study by Savvin (1961) described the use of arsenazo III, a derivative of dihydroxyphthalic acid, for the photometric determination of elements like thorium, zirconium, uranium, and rare earths. This method is noted for its sensitivity and selectivity, especially for Th, Zr, and U IV, allowing for the direct analysis of materials containing these elements without the need for separation of the stable elements (S. B. Savvin, 1961).

Microbial Degradation Studies

The degradation of phthalic acid esters and phthalic acid has been extensively studied in various microorganisms, as outlined by Babu and Vaidyanathan (1982). They highlighted the role of dihydroxyphthalic acid as an intermediate in the microbial catabolism of phthalate by soil bacteria. This research provides insights into the biological pathways and mechanisms involved in the breakdown of phthalic acid compounds in environmental contexts (B. Babu & C. S. Vaidyanathan, 1982).

Bioengineering and Biotechnology

In the field of bioengineering, studies have focused on the metabolic engineering of microorganisms for chemical production. For instance, Chen et al. (2017) detailed the engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose, highlighting the potential of dihydroxyphthalic acid derivatives in industrial biotechnology (Zhen Chen et al., 2017).

Mechanism of Action

Target of Action

It is known that 3,6-dihydroxyphthalic acid is a reactive anion radical . Reactive anion radicals are often involved in various chemical reactions, including redox reactions, which play a crucial role in many biological processes .

Mode of Action

It has been shown to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Biochemical Pathways

Given its antioxidant properties, it can be inferred that this compound may be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

It is known that this compound is a reactive anion radical, suggesting that it may be involved in various chemical reactions within the body .

Result of Action

Given its antioxidant properties, it can be inferred that this compound may help protect cells from damage caused by free radicals .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Future Directions

3,6-Dihydroxyphthalic acid has multiple applications in the chemical industry . It is often used as an important raw material in organic synthesis for the production of dyes, fluorescent brighteners, and photosensitive materials . Additionally, it can also be used as an additive in the cosmetics and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

3,6-Dihydroxyphthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for enzymes involved in oxidative reactions, such as peroxidases and oxidases. These interactions often result in the formation of reactive oxygen species, which can further participate in cellular signaling pathways . Additionally, this compound can bind to proteins, altering their conformation and function, which may impact various metabolic processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, the compound can inhibit the activity of certain oxidases, reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity. These effects are often studied in in vitro and in vivo models to understand the compound’s stability and degradation pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as antioxidant activity. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects are often observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters . These studies help in determining the safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and decarboxylases, leading to the formation of various intermediate compounds . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence the levels of other metabolites, thereby affecting overall metabolic fluxes and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and acidity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . This localization allows this compound to interact with organelle-specific enzymes and proteins, thereby influencing various cellular processes .

properties

IUPAC Name |

3,6-dihydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKMUSGWGWZJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321816 | |

| Record name | 3,6-dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3786-46-7 | |

| Record name | 3786-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIHYDROXYPHTHALIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.